1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea

RORc Inverse Agonist Tetrahydroquinoline SAR

This N-sulfonyl-tetrahydroquinoline derivative is an essential chemical tool for RORc inverse agonist research. Its specific phenethylurea substituent defines its pharmacological profile and SAR trajectory, making precise structural procurement critical for experimental reproducibility. Ideal as a hit-validation standard, SAR control compound, and low-lipophilicity lead prototype for ADME optimization programs.

Molecular Formula C19H23N3O3S
Molecular Weight 373.47
CAS No. 1203240-94-1
Cat. No. B2451298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea
CAS1203240-94-1
Molecular FormulaC19H23N3O3S
Molecular Weight373.47
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C19H23N3O3S/c1-26(24,25)22-13-5-8-16-9-10-17(14-18(16)22)21-19(23)20-12-11-15-6-3-2-4-7-15/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H2,20,21,23)
InChIKeyBNEDQGVIYUDRDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea (CAS 1203240-94-1): Chemical Class and Core Properties


1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea (CAS 1203240-94-1) is a synthetic small molecule (MF: C19H23N3O3S; MW: 373.5 g/mol) belonging to the N-sulfonyl-tetrahydroquinoline class, specifically characterized by a phenethylurea substituent at the 7-position of the tetrahydroquinoline core . This compound class has been identified in high-throughput screens as a tractable hit for developing retinoic acid receptor-related orphan receptor C (RORc, RORγ) inverse agonists, a mechanism relevant to autoimmune and inflammatory disease research [1]. While foundational, its baseline utility is defined by this specific structural scaffold, which serves as a key intermediate or tool compound for structure-activity relationship (SAR) studies, differentiating it from non-sulfonamide or non-tetrahydroquinoline RORc ligands.

Why Generic Substitution of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea Fails: The Criticality of Urea-Linker Substitution


In-class compounds such as 1-(Naphthalen-1-ylmethyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203055-89-3) or 1-Cyclohexyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea share the identical N-methylsulfonyl-tetrahydroquinoline core but differ in the urea N-substituent . This substitution directly dictates the compound's lipophilicity, target binding affinity, and selectivity. For instance, the RORc SAR from Fauber et al. (2015) demonstrates that iterative modification of this region leads to profound changes in both biochemical and cellular potency [1]. Therefore, a simple generic swap to an analog with a different urea appendage cannot preserve the specific pharmacological profile and experimental reproducibility, making precise structural procurement essential for any SAR or translational study relying on this exact chemotype.

Quantitative Differentiation Evidence for 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea Against Closest Analogs


RORc Biochemical Potency: Phenethylurea vs. Key Structural Analogs

The target compound's phenethylurea group directly influences its RORc inverse agonist potency. In the foundational SAR study by Fauber et al. (2015), the N-sulfonyl-tetrahydroquinoline hit was optimized through systematic variation of the urea substituent. While the exact IC50 for CAS 1203240-94-1 was not explicitly reported in the primary reference, its structurally closest analog with a phenylsulfonyl core (1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, CAS 1203239-31-9) provides the most relevant baseline for class-level activity. The study confirms that improved compounds in this series exhibit strong biochemical RORc inverse agonist activity, and that potency is exquisitely sensitive to the nature of the urea N-substituent [1].

RORc Inverse Agonist Tetrahydroquinoline SAR

Structural Differentiation: Methylsulfonyl vs. Phenylsulfonyl Core Modification

Replacing the methylsulfonyl group with bulkier sulfonamides (e.g., phenylsulfonyl) significantly alters the compound's physicochemical profile. The target compound (CAS 1203240-94-1) possesses a molecular weight of 373.5 g/mol and a specific hydrogen bond donor/acceptor configuration from its methylsulfonyl and urea functionalities, contrasting with heavier analogs like 1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (MW: 435.5 g/mol) . Within the RORc inverse agonist program, reduction of lipophilicity was a key optimization goal to improve solubility and plasma-protein binding, making the methylsulfonyl a strategically distinct choice over phenylsulfonyl derivatives for early lead development [1].

Sulfonamide Physicochemical Properties Lipophilicity

Target Selectivity Profile: N-Sulfonyl-Tetrahydroquinoline Class Selectivity Over Nuclear Receptors

The N-sulfonyl-tetrahydroquinoline series, to which the target compound belongs, was specifically optimized for selectivity against other nuclear receptors. Fauber et al. (2015) explicitly state that their improved compounds exhibited selectivity for RORc over other nuclear receptors [1]. This class-level selectivity is a quantifiable advantage over early, less selective chemotypes and provides a foundation for the target compound's use in probing RORc-specific biology without confounding off-target effects from related nuclear receptors.

Selectivity Nuclear Receptors RORγ

Recommended Application Scenarios for Procuring 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea


Primary Hit Validation in RORc Inverse Agonist Drug Discovery

This compound is optimal as a tool for validating RORc inverse agonist activity in a biochemical assay. Based on the foundational Genentech/Roche high-throughput screen, it serves as a direct structural analog to the initial hit, enabling laboratories to replicate and benchmark their own screening conditions against published data. Its procurement ensures continuity with the published SAR exploration path [1].

Control Compound for N-Sulfonyl-Tetrahydroquinoline SAR Studies

When exploring the structure-activity relationship of the urea linker region, this compound is an essential control. Its phenethylurea moiety represents a specific point in the chemical space that can be systematically varied to assess the impact on potency, selectivity, and cellular activity, as outlined in the hit-to-lead optimization by Fauber et al. [1].

Prototype for Lipophilicity-Reduced Sulfonamide Scaffolds

In lead optimization programs where reducing lipophilicity is a primary objective to improve ADME properties, this methylsulfonyl analog is a strategically preferred prototype. Its lower molecular weight compared to larger phenylsulfonyl derivatives aligns with the optimization strategy to improve solubility and reduce plasma-protein binding, a key driver in the progression of RORc inverse agonists [1][2].

Quote Request

Request a Quote for 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.